Levamisole (CAS 14769-73-4) is the chirally pure levorotatory (S)-enantiomer of the imidazothiazole derivative tetramisole [1]. In biochemical and industrial procurement, it is primarily sourced as a highly specific, uncompetitive inhibitor of tissue-nonspecific alkaline phosphatase (TNAP) and as a selective nicotinic acetylcholine receptor (nAChR) agonist [1]. Unlike its widely available hydrochloride salt, the levamisole free base exhibits high solubility in organic solvents and lipids, making it a critical material for non-aqueous formulations and specialized synthesis workflows[2]. Its stereospecificity ensures high target binding affinity while eliminating the off-target effects associated with the dextrorotatory enantiomer [1].
Substituting levamisole with racemic tetramisole introduces dexamisole, an inactive enantiomer that halves the effective molar concentration for TNAP inhibition and introduces unwanted pharmacological noise [1]. Furthermore, substituting the free base (CAS 14769-73-4) with the more common levamisole hydrochloride (CAS 16595-80-5) drastically alters phase solubility; the HCl salt is highly water-soluble but incompatible with organic-phase synthesis and lipid-based formulations [2]. Finally, utilizing generic alkaline phosphatase inhibitors like L-phenylalanine fails in diagnostic assays, as they target placental and intestinal isozymes rather than the tissue-nonspecific variants specifically inhibited by levamisole [3].
Levamisole is the stereospecifically active enantiomer for the inhibition of tissue-nonspecific alkaline phosphatase (TNAP), exhibiting a Ki of approximately 16 µM [1]. In contrast, the dextrorotatory enantiomer (dexamisole) demonstrates negligible inhibitory activity against TNAP [2]. Consequently, utilizing the racemic mixture (tetramisole) requires double the molar concentration to achieve equivalent inhibition and introduces off-target interference[2].
| Evidence Dimension | TNAP Inhibitory Activity |
| Target Compound Data | Levamisole (L-isomer): Highly active (Ki ~ 16 µM) |
| Comparator Or Baseline | Dexamisole (D-isomer): Negligible activity; Tetramisole (Racemate): 50% effective molarity |
| Quantified Difference | 100% of the TNAP inhibitory activity resides in the L-enantiomer. |
| Conditions | Biochemical TNAP inhibition assays |
Procuring the chirally pure L-enantiomer is mandatory to maximize specific enzyme inhibition and prevent off-target interference in sensitive biochemical assays.
In diagnostic assay development, blocking endogenous enzyme activity without neutralizing the reporter enzyme is critical. Levamisole acts as a potent, uncompetitive inhibitor of tissue-nonspecific alkaline phosphatase (TNAP, including liver/bone/kidney ALPs), while remaining inactive against placental (PLAP) and intestinal (IAP) alkaline phosphatases [1]. Conversely, L-phenylalanine strongly inhibits PLAP and IAP (30 times more sensitively than TNAP) but has minimal effect on TNAP[1].
| Evidence Dimension | Alkaline Phosphatase Isozyme Selectivity |
| Target Compound Data | Levamisole: Selectively inhibits TNAP; inactive against PLAP/IAP |
| Comparator Or Baseline | L-Phenylalanine: Selectively inhibits PLAP/IAP (30x more sensitive); inactive against TNAP |
| Quantified Difference | Orthogonal isozyme inhibition profiles. |
| Conditions | ELISA and Immunohistochemistry (IHC) background blocking |
Levamisole is the exact required compound for blocking endogenous background TNAP in IHC assays that utilize PLAP-conjugated detection antibodies.
The physicochemical properties of levamisole are heavily dependent on its form. The levamisole free base (CAS 14769-73-4) has a melting point of 60-61.5 °C and is soluble in organic solvents such as chloroform and methanol, but insoluble in water[1]. In stark contrast, levamisole hydrochloride (CAS 16595-80-5) melts at 227-229 °C and exhibits high aqueous solubility (up to 210 mg/mL) [1].
| Evidence Dimension | Aqueous vs. Organic Solubility |
| Target Compound Data | Levamisole Free Base: Insoluble in water, soluble in organic solvents (chloroform/methanol) |
| Comparator Or Baseline | Levamisole HCl: Highly soluble in water (~210 mg/mL), insoluble in non-polar organics |
| Quantified Difference | Complete inversion of phase solubility profile and a ~167 °C difference in melting point. |
| Conditions | Standard laboratory temperature and pressure (STP) |
Buyers must specify the free base for lipid formulations, organic synthesis, or non-aqueous delivery systems where the HCl salt would precipitate or fail to dissolve.
Directly leveraging its isozyme-specific inhibition profile, levamisole is incorporated into IHC and ELISA blocking buffers. It selectively neutralizes endogenous tissue-nonspecific alkaline phosphatase (TNAP) in samples (such as liver, bone, or kidney tissues) without compromising the activity of the placental alkaline phosphatase (PLAP) conjugated to the detection antibodies [1].
Due to its organic solubility and low melting point (60-61.5 °C), the levamisole free base is the required precursor for manufacturing lipid nanoparticles, transdermal patches, and non-aqueous veterinary formulations [2]. The hydrochloride salt cannot be substituted in these workflows due to its strict hydrophilicity and high melting point [2].
As a stereopure imidazothiazole, levamisole free base serves as a well-defined chiral building block in advanced organic synthesis. Its defined (S)-configuration ensures predictable stereochemistry in downstream derivatives, which is impossible to achieve if the racemic tetramisole is used as the starting material [3].
Irritant